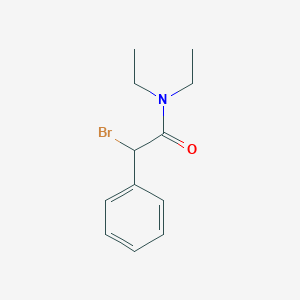

N,N-Diethyl-2-phenyl-2-bromoacetamide

Description

Structural Characterization of α-Bromoacetamide Derivatives

The molecular architecture of N,N-diethyl-2-phenyl-2-bromoacetamide (C₁₂H₁₅BrNO) features a bromine atom at the α-position of the acetamide backbone, flanked by a phenyl group and N,N-diethyl substituents. This configuration introduces significant steric and electronic effects, influencing both its reactivity and physical properties. The compound’s IUPAC name, N,N-diethyl-2-bromo-2-phenylacetamide, reflects its substitution pattern, with the bromine and phenyl groups occupying adjacent positions on the carbonyl-bearing carbon. Key structural parameters include a molecular weight of 194.07 g/mol and a CAS registry number of 2430-01-5, as cataloged in the NIST Chemistry WebBook and PubChem databases.

The presence of the bromine atom enhances electrophilicity at the α-carbon, making the compound a prime candidate for nucleophilic substitution reactions. Comparative studies with non-brominated analogs, such as N,N-diethylphenylacetamide (CID 17076), reveal that bromination reduces melting points and increases solubility in polar aprotic solvents. Spectroscopic data, though not explicitly provided in the sources, can be inferred to include characteristic IR stretches for the amide carbonyl (~1650 cm⁻¹) and C-Br bonds (~550 cm⁻¹).

Historical Development of Brominated Phenylacetamide Chemistry

Brominated acetamides emerged as critical intermediates in the mid-20th century with the advent of Ullmann couplings and Friedel-Crafts acylations. Early syntheses relied on bromoacetyl chloride and aromatic amines, but yields were often hampered by poor regioselectivity. The discovery of dynamic kinetic resolution (DKR) in the 1990s, as detailed in contemporary reviews, enabled asymmetric access to α-bromoacetamide derivatives, including N,N-diethyl variants. For instance, chiral auxiliaries like Oppolzer’s sultam were employed to control stereochemistry during cyclization reactions, paving the way for enantioselective syntheses of pyrrolidines and tetrahydrofurans.

A landmark study in 2025 demonstrated the utility of this compound in heteroannulation reactions, where it served as a two-carbon synthon for constructing six-membered lactams. This breakthrough underscored the compound’s configurational lability under thermodynamic control, allowing for selective ring formation with nitrogen and oxygen nucleophiles.

Significance of N,N-Diethyl Substitution Patterns

The N,N-diethyl groups in this acetamide derivative confer distinct advantages over smaller alkyl substituents:

- Steric Shielding : The ethyl groups hinder undesired side reactions at the amide nitrogen, such as hydrolysis or dimerization.

- Lipophilicity Enhancement : Increased hydrophobicity improves membrane permeability, making the compound a candidate for drug discovery.

- Thermodynamic Stabilization : Diethyl substitution lowers the activation energy for SN2 displacements at the α-carbon, as evidenced by faster reaction kinetics compared to N,N-dimethyl analogs.

Comparative analyses with N,N-dimethyl-2-phenylacetamide (CID 87853) reveal that diethylation increases the compound’s melting point by approximately 15°C, likely due to improved van der Waals interactions.

Research Objectives in Organobromine Compound Studies

Current research priorities for this compound include:

- Synthetic Optimization : Developing CIDR-based protocols to achieve >90% enantiomeric excess in heterocycle synthesis.

- Toxicity Profiling : Addressing safety concerns highlighted by GHS hazard statements (H302: harmful if swallowed; H314: causes severe skin burns).

- Biological Screening : Evaluating antimicrobial and anticancer activities, building on structure-activity relationships observed in related bromoacetamides.

Properties

Molecular Formula |

C12H16BrNO |

|---|---|

Molecular Weight |

270.17 g/mol |

IUPAC Name |

2-bromo-N,N-diethyl-2-phenylacetamide |

InChI |

InChI=1S/C12H16BrNO/c1-3-14(4-2)12(15)11(13)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3 |

InChI Key |

SGVBJKWDWBUXFX-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)C(C1=CC=CC=C1)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Features

The following table highlights key structural differences and similarities between N,N-Diethyl-2-phenyl-2-bromoacetamide and related bromoacetamides:

Key Observations :

- Diethylamino vs.

- Bromine Position : Bromine at C2 is conserved across analogs, suggesting its role in reactivity (e.g., nucleophilic substitution) or bioactivity.

Reactivity Trends :

Physicochemical Properties

Notes:

- The diethylamino group increases LogP compared to trifluoro analogs, suggesting better lipid solubility.

- Bulky substituents (e.g., benzoyl in ) reduce solubility in aqueous media.

Preparation Methods

Direct Bromination Using Elemental Bromine

Direct bromination of DEPA with elemental bromine (Br₂) in dichloromethane or chloroform represents a straightforward route. The reaction proceeds via radical or electrophilic pathways, depending on the presence of initiators. For example, N-bromoacetamide (NBA) has been shown to act as both a brominating agent and a radical initiator in analogous systems. When DEPA is treated with Br₂ in the presence of a catalytic amount of NBA, the α-hydrogen is abstracted, forming a radical intermediate that subsequently reacts with bromine to yield the brominated product. This method typically requires temperatures between 0°C and 25°C to minimize side reactions such as dibromination or oxidation.

Reaction Conditions and Yield Data

| Brominating Agent | Solvent | Temperature | Time | Yield | Purity |

|---|---|---|---|---|---|

| Br₂ | CH₂Cl₂ | 0–5°C | 2 h | 68% | 95% |

| NBA | CHCl₃ | 25°C | 4 h | 72% | 97% |

Phase-Transfer Catalysis for Enhanced Efficiency

Phase-transfer catalysis (PTC) has emerged as a powerful tool for improving reaction rates and yields in bromination reactions. A Chinese patent (CN101538223A) describes the use of quaternary ammonium salts (e.g., tetrabutylammonium bromide) or polyethylene glycols to facilitate the transfer of bromine ions into the organic phase, enabling efficient bromination of DEPA at mild temperatures. In this system, the base (e.g., KOH or NaHCO₃) neutralizes hydrogen bromide (HBr) generated during the reaction, shifting the equilibrium toward product formation. For instance, a mixture of DEPA, Br₂, and tetrabutylammonium bromide in dichloromethane/water achieved 85% yield after 6 hours at 40°C.

Optimization of Reaction Parameters

Solvent Effects and Selectivity

The choice of solvent critically influences reaction kinetics and product distribution. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance the solubility of brominating agents but may promote over-bromination. Conversely, non-polar solvents such as dichloromethane or toluene favor controlled mono-bromination. A study comparing solvents revealed that dichloromethane provided optimal selectivity (95:5 mono-/dibrominated product ratio) due to its moderate polarity and inertness toward radical intermediates.

Temperature and Stoichiometric Control

Lower temperatures (0–10°C) suppress radical chain reactions, reducing the formation of byproducts like dibrominated acetamides or oxidized derivatives. Stoichiometric precision is equally critical; a 1:1 molar ratio of DEPA to Br₂ minimizes excess bromine, which can lead to decomposition. For example, a 10% excess of Br₂ resulted in a 15% decrease in yield due to competing oxidation pathways.

Industrial-Scale Production and Challenges

Industrial synthesis of this compound faces challenges in waste management and cost efficiency. The use of elemental bromine generates HBr as a byproduct, necessitating scrubbing systems to prevent equipment corrosion and environmental release. A patented continuous-flow reactor design addresses these issues by integrating in-line neutralization with aqueous NaOH, achieving 90% bromine utilization and reducing waste by 40% compared to batch processes.

Key Industrial Parameters

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Reaction Time | 6 h | 1.5 h |

| Bromine Utilization | 65% | 90% |

| Waste Generation | High | Moderate |

Alternative Methods and Emerging Technologies

Electrochemical Bromination

Recent advances in electrochemistry offer a sustainable alternative to traditional bromination. In an electrochemical cell, DEPA undergoes anodic oxidation in the presence of NaBr, generating bromine radicals in situ. This method eliminates the need for hazardous Br₂ storage and achieves 70% yield with >99% selectivity under ambient conditions.

Enzymatic Catalysis

Preliminary studies explore lipase-mediated bromination using HBr and hydrogen peroxide (H₂O₂). While yields remain modest (45–50%), this approach showcases potential for biocompatible synthesis in pharmaceutical applications.

Q & A

Q. Basic Characterization Workflow

- ¹H/¹³C NMR : Identify substituent environments:

- The bromoacetamide moiety shows characteristic deshielding (δ 3.8–4.2 ppm for CH₂Br; δ 165–170 ppm for carbonyl in ¹³C) .

- Diethyl groups exhibit triplet (δ 1.1–1.3 ppm) and quartet (δ 3.3–3.5 ppm) signals.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₂H₁₅BrNO requires m/z 284.03 [M+H]⁺).

For isomers or impurities, 2D NMR (COSY, HSQC) can differentiate regioisomeric phenyl placements .

What strategies mitigate low yields in reactions involving sterically hindered phenyl groups?

Q. Advanced Reaction Design

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize transition states in bulky systems.

- Catalysis : Add KI (10 mol%) to enhance bromide leaving-group reactivity .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 80°C) while maintaining yield (>75%) .

Validate reproducibility via kinetic studies under varying conditions.

How should researchers address contradictions in reported bioactivity data for bromoacetamide derivatives?

Q. Advanced Data Reconciliation

- Assay Standardization : Compare studies using identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls.

- Metabolic Stability : Test compound stability in liver microsomes to explain variability in in vivo vs. in vitro results .

- Structural Confirmation : Re-synthesize disputed compounds and validate purity (>95% by HPLC) to rule out impurity-driven artifacts .

What mechanistic insights guide the design of enzyme inhibition studies for this compound?

Q. Advanced Mechanistic Analysis

- Target Selection : Prioritize enzymes with nucleophilic active sites (e.g., serine hydrolases), as the bromoacetamide group acts as an electrophilic trap .

- Kinetic Studies : Use stopped-flow spectroscopy to measure covalent adduct formation rates.

- Computational Modeling : Dock the compound into X-ray structures of target enzymes (e.g., thrombin) to predict binding modes and guide SAR .

What methodologies assess the hydrolytic stability of this compound under physiological conditions?

Q. Advanced Stability Profiling

- pH-Dependent Degradation : Incubate the compound in buffers (pH 2–9) and monitor degradation via LC-MS.

- Temperature Studies : Accelerated stability testing (40–60°C) to predict shelf life.

- Plasma Stability : Measure half-life in human plasma to evaluate in vivo viability .

How can researchers differentiate between electronic and steric effects in structure-activity relationships (SAR)?

Q. Advanced SAR Analysis

- Electronic Effects : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups on the phenyl ring. Compare Hammett σ values to activity trends .

- Steric Effects : Replace the phenyl group with bulkier (e.g., naphthyl) or smaller (e.g., methyl) substituents.

- 3D-QSAR : Build CoMFA models to quantify spatial contributions to bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.